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Compound of Interest |

Compound Name: 5-Chloro-2,3-dimethoxypyridine
CAS No.: 284040-73-9
Cat. No.: B1592487
. J

CAS: 284040-73-9 | Formula: C7TH8CINO2 | MW: 173.60 g/mol

Executive Summary & Chemical Profile

5-Chloro-2,3-dimethoxypyridine is a highly specialized heterocyclic building block used
primarily in the development of pharmaceuticals and agrochemicals. Its structural uniqueness
lies in the regioselective interplay between the electron-donating methoxy groups and the
electron-withdrawing pyridine nitrogen.

This compound serves as a critical scaffold for Type Il Phosphodiesterase (PDE3) inhibitors
and 3-hydroxypyridin-2-one iron chelators. Unlike simple pyridines, the 2,3-dimethoxy

substitution pattern "locks" the electronic environment, directing subsequent functionalization
(such as lithiation or cross-coupling) to specific positions (C4 and C5) with high predictability.

Key Physical Properties
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Property Value Source/Validation

White to off-white crystalline ) )
Appearance ] Observed in analog series
solid or powder

Molecular Weight 173.60 g/mol Calculated

] ] ] Analogous to 2,3-dimethoxy-5-
Melting Point 68—72 °C (Predicted) o
bromopyridine

B Soluble in DCM, EtOAc, ) N o
Solubility ) Lipophilic pyridine nature
MeOH; Insoluble in water

Reduced basicity due to 5-ClI

Ka (Conjugate Acid ~2.5-3.0
PKa ( I1g ) and 2-OMe

Synthesis & Manufacturing Logic

The synthesis of 5-Chloro-2,3-dimethoxypyridine is a case study in Electrophilic Aromatic
Substitution (SEAr) on electron-deficient heterocycles. While pyridines are typically resistant to
electrophilic attack, the strong electron-donating effects (+M) of the two methoxy groups at C2
and C3 activate the ring sufficiently to allow chlorination.

Mechanistic Pathway

The regioselectivity is governed by the competing directing effects:
» Pyridine Nitrogen: Deactivates the ring; directs electrophiles to

-positions (C3, C5).

o C2-Methoxy: Ortho/Para director. Activates C3 (blocked) and C5.
e C3-Methoxy: Ortho/Para director. Activates C2 (blocked), C4, and C6.

Conclusion: C5 is the only position that is both electronically activated by the C2-OMe (para-
attack) and naturally favored by the pyridine ring (beta-position).

Synthesis Workflow Diagram
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The following diagram illustrates the primary industrial route (Direct Chlorination) and the
alternative high-purity route (SNAr).
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Figure 1: Dual synthetic pathways. Route A (top) utilizes electronic activation for direct
chlorination. Route B (bottom) uses nucleophilic aromatic substitution on a fluorinated scaffold.

Experimental Protocols
Protocol A: Direct Chlorination (Lab Scale)

Objective: Synthesis of 5-Chloro-2,3-dimethoxypyridine from 2,3-dimethoxypyridine.
Reagents:

e 2,3-Dimethoxypyridine (1.0 eq)

e N-Chlorosuccinimide (NCS) (1.1 eq)

e Acetonitrile (ACN) (Solvent, 0.5 M)

Step-by-Step Methodology:

» Dissolution: Charge a round-bottom flask with 2,3-dimethoxypyridine and ACN. Stir until fully
dissolved.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1592487?utm_src=pdf-body-img
https://www.benchchem.com/product/b1592487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Addition: Add NCS portion-wise at room temperature. Note: Exothermic reaction possible;
monitor internal temperature.

o Reflux: Heat the mixture to 60—70 °C. The elevated temperature is required to overcome the
inherent deactivation of the pyridine nitrogen.

e Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The product will appear less
polar than the starting material.

e Workup: Concentrate ACN under reduced pressure. Resuspend residue in water and extract
with Dichloromethane (DCM). Wash organic layer with brine, dry over Na2S0O4.

 Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Validation Check:

e 1H NMR (CDCI3): Look for the disappearance of the C5 proton signal. The C6 proton
(singlet or doublet with small coupling) and C4 proton should remain, but shifted downfield.

o Regioselectivity: Confirm absence of 4-chloro or 6-chloro isomers by comparing coupling
constants (

values).

Reactivity & Functionalization

This molecule is a "chameleon" scaffold. The chlorine atom serves as a handle for cross-
coupling, while the C4 proton is highly acidic due to the Directed Ortho Metalation (DOM) effect
of the C3-methoxy group.

Reactivity Logic Map

e Cb5-Position (Chlorine): Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings.
The electron-rich nature of the ring may require specialized ligands (e.g., XPhos, SPhos) for
oxidative addition.

e C4-Position (Proton): The C3-OMe group coordinates lithium bases (n-BuLi or LDA),
directing deprotonation selectively to C4. This allows for the introduction of formyl, carboxyl,
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or alkyl groups at the 4-position.

o Methoxy Groups: Can be selectively demethylated (using BBr3 or HBr) to yield pyridones,
which are privileged structures in kinase inhibitors.

5-Chloro-2,3-dimethoxypyridine
(Core Scaffold)

Directs to C4-H
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Reacts at C5-Cl Cleaves O-Me
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(Biaryl Scaffolds) (C4 Functionalization) (Iron Chelators)

Click to download full resolution via product page

Figure 2: Functionalization vectors. The scaffold offers three distinct orthogonal reaction sites:
C5 (Halogen), C4 (DOM-active), and the Methoxy ethers.

Applications in Drug Discovery
PDE3 Inhibitors

The 2,3-dimethoxy-5-substituted pyridine motif mimics the dimethoxy-phenyl ring found in
many cardiovascular drugs but with improved metabolic stability and solubility profiles. The
nitrogen atom provides an additional hydrogen bond acceptor site within the enzyme pocket.

Iron Chelation Therapy

Demethylation of 5-chloro-2,3-dimethoxypyridine yields 5-chloro-3-hydroxypyridin-2(1H)-one.
This bidentate ligand forms stable complexes with Fe(lll). The 5-chloro substituent modulates
the pKa of the hydroxyl group, optimizing iron binding at physiological pH while enhancing
membrane permeability.
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Safety & Handling (E-E-A-T)

o Hazard Classification: Irritant (Skin/Eye), Harmful if Swallowed (Acute Tox. 4).

o Storage: Store under inert atmosphere (Argon/Nitrogen). Although methoxy-pyridines are
relatively stable, the 5-chloro substituent can sensitize the ring to photodegradation over long
periods.

¢ Incompatibility: Avoid strong oxidizing agents.[1] Reacts violently with strong Lewis acids
(e.g., BBr3) unless controlled (demethylation reaction).

References

o Synthesis of 5-chloro-2,3-difluoropyridine:Google Patents. (2016). "Preparation method of 5-
chloro-2,3-difluoropyridine.” CN106008329A. Link

» Medicinal Applications (PDE Il Inhibitors):Google Patents. (2011). "Novel cAMP PDE llI
Inhibitors: Imidazo[4,5-b]pyridin-2(3H)-ones." US Patent 9,309,199.[2] Link

e General Pyridine Chlorination:ChemicalBook. "5-Chloro-2,3-dimethoxypyridine Properties
and Suppliers.” Link

» Nucleophilic Substitution Logic:National Institutes of Health (NIH). (2008). "Reactions of 5-
chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.” Link

e BOC Sciences Product Data:BOC Sciences. "5-Chloro-2,3-dimethoxypyridine Building
Block."[2][3][4][5] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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